2-Hydrazino Adenosine

Description

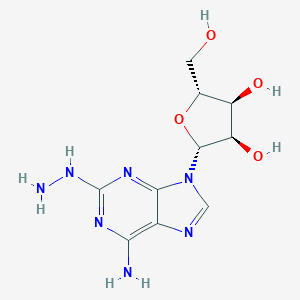

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-2-hydrazinylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N7O4/c11-7-4-8(15-10(14-7)16-12)17(2-13-4)9-6(20)5(19)3(1-18)21-9/h2-3,5-6,9,18-20H,1,12H2,(H3,11,14,15,16)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYFDGKAUSOEIS-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438687 | |

| Record name | 2-Hydrazino-adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15763-11-8 | |

| Record name | 2-Hydrazino-adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydrazino-adenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydrazinyladenosine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU7J2K7WZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydrazino Adenosine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible and chemically sound synthetic pathway for 2-Hydrazino Adenosine, a key intermediate in the development of various adenosine receptor ligands. The synthesis commences with the commercially available precursor, 2-chloroadenosine, and involves a direct nucleophilic aromatic substitution with hydrazine. This document furnishes a detailed experimental protocol, presents quantitative data in a structured format, and includes visualizations of the synthetic route and experimental workflow to facilitate a comprehensive understanding for researchers in the field.

Proposed Synthetic Pathway

The synthesis of this compound is achieved through a one-step process starting from 2-chloroadenosine. The core of this transformation is a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position of the purine ring is displaced by a hydrazinyl group.

Reaction Scheme:

Caption: Proposed synthesis of this compound from 2-chloroadenosine.

Experimental Protocol

This protocol is a synthesized methodology based on established procedures for similar nucleophilic aromatic substitutions on purine rings.

Materials:

-

2-Chloroadenosine

-

Hydrazine hydrate (85% or higher)

-

Ethanol (absolute)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Chromatography column

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloroadenosine (1.0 eq) in absolute ethanol.

-

Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (typically 10-20 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain it at this temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., DCM:MeOH 9:1). The reaction is typically complete within 4-8 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel. A gradient elution system of dichloromethane and methanol is typically effective. The fractions containing the pure product, as identified by TLC, are collected and combined.

-

Isolation: The solvent from the combined fractions is removed under reduced pressure to yield this compound as a solid. The product should be dried under vacuum to remove any residual solvent.

Experimental Workflow:

Caption: A typical workflow for the synthesis and purification of this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 2-Chloroadenosine |

| Reagent | Hydrazine Hydrate |

| Solvent | Ethanol |

| Reaction Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 4 - 8 hours |

| Typical Yield | 70 - 90% (reported in similar syntheses) |

| Purification Method | Silica Gel Column Chromatography |

| Eluent System (TLC/Column) | Dichloromethane:Methanol (e.g., 9:1 v/v) |

Safety Precautions

-

Hydrazine is highly toxic and a suspected carcinogen. Always handle hydrazine hydrate in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

The reaction should be conducted with care, and heating should be controlled to avoid vigorous boiling.

-

Dispose of all chemical waste according to institutional safety guidelines.

This technical guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to consult the primary literature for specific details and to optimize the reaction conditions for their particular needs. The provided protocol and data serve as a valuable starting point for the efficient and safe production of this important chemical intermediate.

2-Hydrazino Adenosine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydrazino Adenosine is a purine nucleoside analog that has garnered interest within the scientific community, primarily as a key intermediate in the synthesis of potent and selective A₂A adenosine receptor agonists. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of this compound. The document details experimental protocols for its synthesis and characterization, including its potential reactivity and spectroscopic profile. Furthermore, it elucidates the A₂A adenosine receptor signaling pathway, a critical target for therapeutic intervention in various pathological conditions, and provides methodologies for assessing the biological activity of this compound derivatives.

Chemical Properties of this compound

This compound is a derivative of the naturally occurring nucleoside, adenosine, where a hydrazino group (-NHNH₂) is substituted at the 2-position of the purine ring. This modification significantly influences the electronic properties of the purine system and provides a reactive handle for further chemical elaboration.

Structure and Nomenclature

-

IUPAC Name: (2R,3R,4S,5R)-2-(6-amino-2-hydrazinyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

-

CAS Number: 15763-11-8

-

Molecular Formula: C₁₀H₁₅N₇O₄

-

Molecular Weight: 297.27 g/mol

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Melting Point | >200 °C (with decomposition) |

| pKa | ~3.5 (adenine N1), ~10.5 (hydrazino group) |

| Solubility | Soluble in DMSO and aqueous acids; sparingly soluble in water and polar organic solvents. |

| Appearance | White to off-white solid |

Spectroscopic Data (Predicted)

Detailed experimental spectroscopic data for this compound is not currently published. However, based on the structure, the following characteristic signals can be anticipated.

¹H NMR (in DMSO-d₆):

-

H-8: ~8.0 ppm (singlet)

-

NH₂ (adenine): Broad singlet

-

NH and NH₂ (hydrazino): Broad singlets, exchangeable with D₂O

-

Ribose protons (H-1', H-2', H-3', H-4', H-5'): Complex multiplets in the region of 3.5-6.0 ppm

¹³C NMR (in DMSO-d₆):

-

Signals corresponding to the purine ring carbons and the ribose carbons. The C-2 carbon attached to the hydrazino group would show a characteristic upfield shift compared to adenosine.

Mass Spectrometry (ESI-MS):

-

[M+H]⁺: m/z 298.12

-

Fragmentation: Expect cleavage of the glycosidic bond to yield fragments corresponding to the protonated purine base (2-hydrazinoadenine) and the ribose sugar.

Synthesis of this compound

The most plausible synthetic route to this compound involves the nucleophilic substitution of a suitable leaving group at the 2-position of an adenosine derivative with hydrazine. A common precursor for this transformation is 2-chloroadenosine.

Experimental Protocol: Synthesis from 2-Chloroadenosine

Materials:

-

2-Chloroadenosine

-

Hydrazine hydrate

-

Ethanol or other suitable solvent

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask, dissolve 2-chloroadenosine in a suitable solvent such as ethanol.

-

Under an inert atmosphere, add an excess of hydrazine hydrate to the solution. The reaction is typically carried out at an elevated temperature (e.g., reflux) to drive the substitution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

The Core Mechanism of Action of 2-Hydrazinoadenosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 2-Hydrazinoadenosine, a purine nucleoside analog. Based on its structural similarity to known A2A adenosine receptor agonists and its classification as an impurity of Regadenoson, 2-Hydrazinoadenosine is characterized as a selective agonist of the A2A adenosine receptor. This guide details its interaction with the receptor, the subsequent intracellular signaling cascade, and the physiological responses it elicits. While direct quantitative data for 2-Hydrazinoadenosine is limited, this document compiles relevant data from its parent compound, Regadenoson, and other well-characterized A2A agonists to provide a robust understanding of its pharmacological profile. Detailed experimental protocols for assessing A2A receptor agonism and diagrams of the key signaling pathways are provided to facilitate further research and drug development efforts.

Introduction

2-Hydrazinoadenosine is a synthetic derivative of adenosine, a ubiquitous endogenous nucleoside that plays a critical role in various physiological processes. As a member of the 2-substituted adenosine analog family, it exhibits selectivity for the A2A adenosine receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the coronary arteries, immune cells, and the brain. The activation of the A2A receptor is known to induce significant physiological effects, including vasodilation and anti-inflammatory responses. 2-Hydrazinoadenosine is also identified as "Regadenoson Impurity 19," linking it directly to Regadenoson, a potent and selective A2A agonist used in cardiac stress testing.[1] This association strongly suggests a similar mechanism of action for 2-Hydrazinoadenosine, centered on the activation of the A2A adenosine receptor signaling pathway.

Molecular Target: The A2A Adenosine Receptor

The primary molecular target of 2-Hydrazinoadenosine is the A2A adenosine receptor (A2AR). The A2AR is a member of the P1 class of purinergic receptors and is coupled to the stimulatory G-protein, Gs.[2] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gs protein.

Binding Affinity and Potency

Table 1: Binding Affinities (Ki) and Potency (EC50) of Selected A2A Receptor Agonists

| Compound | Receptor | Species | Ki (nM) | EC50 (nM) - cAMP Assay | Reference |

| Regadenoson | A2A | Human | 13.7 | 6.4 | [3] |

| 2-[N'-[3-(4-nitrophenyl)allylidene] hydrazinoadenosine | A2A | Rat | 23 | N/A | [4] |

| CGS-21680 | A2A | Rat | 15-22 | N/A | [5] |

| NECA | A2A | Human | 14 | N/A | [5] |

N/A: Not Available

Signaling Pathway

The mechanism of action of 2-Hydrazinoadenosine, as an A2A receptor agonist, is initiated by its binding to the receptor, which triggers a well-defined intracellular signaling cascade.

Gs Protein Activation and cAMP Production

Binding of 2-Hydrazinoadenosine to the A2A receptor induces a conformational change in the receptor, facilitating its interaction with the heterotrimeric Gs protein. This interaction promotes the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs). The activated Gαs-GTP complex then dissociates from the βγ-subunits and binds to and activates adenylyl cyclase.[6] Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels.

A2A Receptor Signaling Pathway

Downstream Effectors: PKA and EPAC

The primary downstream effectors of cAMP are Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC).

-

Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The freed catalytic subunits are then able to phosphorylate a variety of substrate proteins on serine and threonine residues, leading to the modulation of their activity. This phosphorylation cascade ultimately results in various cellular responses, including smooth muscle relaxation (vasodilation) and inhibition of inflammatory cell function.

-

Exchange Protein directly activated by cAMP (EPAC): EPACs are guanine nucleotide exchange factors for the small G-proteins Rap1 and Rap2. Upon binding of cAMP, EPACs undergo a conformational change that allows them to activate Rap proteins, which in turn regulate a number of cellular processes, including cell adhesion, secretion, and gene expression.

Physiological Effects

The activation of the A2A receptor by 2-Hydrazinoadenosine is expected to produce physiological effects consistent with other A2A agonists.

-

Vasodilation: A2A receptors are highly expressed in vascular smooth muscle cells, particularly in the coronary arteries. Their activation leads to an increase in cAMP, which in turn activates PKA. PKA phosphorylates and inhibits myosin light chain kinase, leading to smooth muscle relaxation and vasodilation. This is the basis for the use of A2A agonists in cardiac stress testing.[4]

-

Anti-inflammatory Effects: A2A receptors are also expressed on various immune cells, including neutrophils, macrophages, and T-cells. Activation of these receptors generally leads to an immunosuppressive response by inhibiting the activation and function of these cells, thereby reducing inflammation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of A2A receptor agonists like 2-Hydrazinoadenosine.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the A2A receptor.

-

Materials:

-

Cell membranes expressing the human A2A adenosine receptor.

-

Radioligand (e.g., [³H]-CGS21680 or [³H]-ZM241385).

-

Test compound (2-Hydrazinoadenosine).

-

Non-specific binding control (e.g., a high concentration of a known A2A agonist or antagonist).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

-

-

Protocol:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

-

Radioligand Binding Assay Workflow

cAMP Accumulation Assay

This functional assay measures the ability of a test compound to stimulate the production of intracellular cAMP, indicating its agonist activity at the A2A receptor.

-

Materials:

-

A cell line expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).

-

Test compound (2-Hydrazinoadenosine).

-

A known A2A receptor agonist (positive control).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Protocol:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Remove the culture medium and replace it with stimulation buffer containing a PDE inhibitor. Incubate for a short period.

-

Add serial dilutions of the test compound or positive control to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Lyse the cells according to the detection kit protocol.

-

Measure the intracellular cAMP concentration using the chosen detection method.

-

Plot the cAMP concentration against the test compound concentration to generate a dose-response curve.

-

Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

-

cAMP Accumulation Assay Workflow

Conclusion

2-Hydrazinoadenosine is a selective A2A adenosine receptor agonist. Its mechanism of action involves binding to the A2A receptor, leading to the activation of the Gs protein and a subsequent increase in intracellular cAMP levels. This second messenger then activates downstream effectors, primarily PKA and EPAC, to elicit physiological responses such as vasodilation and anti-inflammatory effects. While direct experimental data on 2-Hydrazinoadenosine is scarce, its structural relationship to Regadenoson and other 2-substituted adenosine analogs provides a strong basis for understanding its pharmacological profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further investigation into the specific properties of 2-Hydrazinoadenosine and its potential therapeutic applications. properties of 2-Hydrazinoadenosine and its potential therapeutic applications.

References

- 1. Activation of the A2A adenosine G-protein-coupled receptor by conformational selection | Semantic Scholar [semanticscholar.org]

- 2. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]

- 3. Regadenoson Stress Testing: A Comprehensive Review With a Focused Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Advent of a Novel Adenosine Analog: A Technical History of 2-Hydrazino Adenosine

For researchers, scientists, and professionals in drug development, the exploration of novel molecular scaffolds that interact with specific biological targets is a cornerstone of therapeutic innovation. Among the vast landscape of purine chemistry, 2-Hydrazino Adenosine has emerged as a significant entity, primarily recognized for its role as a key intermediate in the synthesis of potent and selective adenosine A2A receptor agonists. This technical guide delves into the discovery, synthesis, and biological evaluation of this compound and its derivatives, providing a comprehensive resource for its application in modern medicinal chemistry.

The journey of this compound is intrinsically linked to the broader history of adenosine receptor agonist development. Adenosine, a ubiquitous endogenous purine nucleoside, plays a critical role in a myriad of physiological processes by activating four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. The pursuit of selective agonists for these receptors has been a long-standing goal in drug discovery, with the A2A receptor being a particularly attractive target for its involvement in vasodilation, inflammation, and neuroprotection.

The development of synthetic analogs has been driven by the need to overcome the pharmacological limitations of adenosine itself, such as its short half-life and lack of receptor selectivity. Early modifications focused on the N6 and C2 positions of the adenine ring. The introduction of a hydrazino group at the C2 position represents a key synthetic advancement, providing a versatile handle for further chemical elaboration to create a diverse library of adenosine receptor ligands.

Synthesis and Chemical Evolution

The primary route for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group at the 2-position of the adenosine scaffold. The most common precursor is 2-chloroadenosine, which is readily available through established synthetic methods. The reaction of 2-chloroadenosine with hydrazine hydrate, typically in a suitable solvent and under controlled temperature, yields this compound.

A patent describing the preparation of an A2A-adenosine receptor agonist provides a representative synthesis of 2-hydrazinoadenosine. In this process, 2-chloroadenosine is reacted with hydrazine hydrate in 2-propanol. The mixture is heated to reflux and stirred for a period of 2-4 hours to facilitate the displacement of the chloro group by the hydrazino moiety. Following the reaction, the product is isolated and dried under vacuum.[1]

The true synthetic utility of this compound lies in its reactivity. The hydrazine group serves as a nucleophile that can readily react with various electrophiles, particularly aldehydes and ketones, to form stable hydrazone derivatives. This straightforward condensation reaction allows for the introduction of a wide array of substituents at the 2-position, enabling the systematic exploration of the structure-activity relationship (SAR) of these novel adenosine analogs.

A seminal study in this area detailed the preparation of a series of 2-[N'-(3-arylallylidene)hydrazino]adenosines.[2] These compounds were synthesized by reacting this compound with various cinnamaldehyde derivatives. This work demonstrated the feasibility of creating a library of diverse structures based on the this compound core.

Biological Activity and Therapeutic Potential

The primary biological target of interest for this compound derivatives has been the adenosine A2A receptor. These compounds have been extensively evaluated for their agonist properties and their potential as therapeutic agents, particularly as vasodilators for applications such as myocardial perfusion imaging.

The research into 2-[N'-(3-arylallylidene)hydrazino]adenosines revealed that these analogs possess A2A receptor affinity in the low nanomolar range, coupled with a weak interaction with the A1 receptor, indicating a favorable selectivity profile.[2] Functional experiments demonstrated that several of these compounds are potent inducers of vasorelaxation, an A2A-mediated response, without significant effects on heart rate, which is primarily an A1-mediated action.[2]

Quantitative Biological Data

The following table summarizes the key quantitative data for a representative this compound derivative, highlighting its potency at the adenosine A2A receptor.

| Compound | Receptor Target | Assay Type | Measured Value | Reference |

| 2-[N'-[3-(4-nitrophenyl)allylidene] hydrazinoadenosine | Rat Adenosine A2A | Radioligand Binding | Ki = 23 nM | [2] |

Experimental Protocols

The characterization of this compound derivatives relies on a suite of well-established in vitro assays. The following sections provide detailed methodologies for the key experiments cited in the evaluation of these compounds.

Synthesis of this compound

Materials:

-

2-Chloroadenosine

-

Hydrazine hydrate

-

2-Propanol

Procedure:

-

A flask equipped with a mechanical stirrer, gas inlet, gas outlet, and reflux condenser is charged with 2-chloroadenosine.

-

2-Propanol is added to the flask, followed by the addition of hydrazine hydrate.

-

The reaction mixture is heated to reflux under constant stirring for a duration of 2 to 4 hours.

-

Upon completion of the reaction, the mixture is cooled, and the solid product is collected.

-

The solid is dried under vacuum to yield 2-hydrazinoadenosine.[1]

Radioligand Binding Assay for Adenosine A2A Receptor Affinity

Materials:

-

Rat cortical membranes (source of A1 receptors) and rat striatal membranes (source of A2A receptors)

-

[3H]CHA (cyclohexyladenosine) for A1 receptor binding

-

[3H]CGS 21680 for A2A receptor binding

-

Test compounds (this compound derivatives)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Adenosine deaminase

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane preparations are incubated with the respective radioligand and various concentrations of the test compound in the incubation buffer. The buffer for A1 receptor binding assays is supplemented with adenosine deaminase to remove endogenous adenosine.

-

The reaction mixtures are incubated for a specified time (e.g., 120 min for A1, 60 min for A2A) at a controlled temperature (e.g., 25°C).

-

The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., R-PIA for A1, NECA for A2A).

-

The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis of the competition curves.

-

The Ki (inhibition constant) values are calculated from the IC50 values using the Cheng-Prusoff equation.

Aortic Ring Vasorelaxation Assay

Materials:

-

Thoracic aorta from male Sprague-Dawley rats

-

Krebs-Henseleit solution (oxygenated with 95% O2 / 5% CO2)

-

Phenylephrine (or other vasoconstrictor)

-

Test compounds (this compound derivatives)

-

Organ bath system with force transducers

Procedure:

-

The thoracic aorta is excised from the rats and cut into rings of approximately 3-4 mm in width.

-

The aortic rings are mounted in organ baths containing oxygenated Krebs-Henseleit solution maintained at 37°C.

-

The rings are allowed to equilibrate under a resting tension for a period of time (e.g., 60 minutes).

-

The aortic rings are pre-contracted with a vasoconstrictor such as phenylephrine to a stable plateau.

-

Once a stable contraction is achieved, cumulative concentration-response curves are generated by the stepwise addition of the test compounds.

-

The relaxation response at each concentration is measured as the percentage decrease from the pre-contracted tension.

-

The potency of the compounds is typically expressed as the EC50 value (the concentration that produces 50% of the maximal relaxation).

Signaling Pathways and Workflows

The biological effects of this compound derivatives as A2A receptor agonists are mediated through a well-defined signal transduction cascade. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows.

Conclusion

This compound stands as a testament to the power of synthetic chemistry in unlocking novel biological activities. Its discovery and development as a versatile intermediate have paved the way for the creation of potent and selective A2A adenosine receptor agonists. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this important class of compounds. The continued investigation of this compound derivatives holds promise for the development of new diagnostic and therapeutic agents targeting the adenosine receptor system. and therapeutic agents targeting the adenosine receptor system.

References

2-Hydrazino Adenosine: A Technical Guide to its Core Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydrazino adenosine is a synthetic purine nucleoside analog that has garnered significant interest within the scientific community, primarily for its role as a selective agonist for the A2A adenosine receptor. As a member of the broader class of 2-substituted adenosine derivatives, it serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of adenosine signaling. Its derivatives have been explored for various therapeutic applications, including as vasodilators and potential anti-inflammatory and anticancer agents. This technical guide provides an in-depth overview of the fundamental characteristics of this compound, focusing on its biological activity, mechanism of action, and the experimental methodologies used for its characterization.

Chemical and Physical Properties

This compound is structurally characterized by the presence of a hydrazine group at the C2 position of the adenine nucleobase. This modification is crucial for its biological activity and selectivity towards adenosine receptor subtypes.

| Property | Value |

| IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-2-hydrazinyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |

| Molecular Formula | C₁₀H₁₅N₇O₄ |

| Molecular Weight | 297.27 g/mol |

| CAS Number | 15763-11-8 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and aqueous solutions at specific pH |

Biological Activity and Data Presentation

The primary biological activity of this compound and its derivatives is the activation of adenosine receptors, with a marked selectivity for the A2A subtype. This selectivity profile makes it a valuable tool for dissecting the specific functions of the A2A receptor in various physiological processes.

Adenosine Receptor Binding Affinity

For instance, a series of 2-[N'-(3-arylallylidene)hydrazino]adenosines have been shown to possess A2A receptor affinity in the low nanomolar range with weak interaction at the A1 receptor.[1]

Table 1: Representative Binding Affinities (Ki in nM) of a this compound Derivative

| Compound | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A2B Receptor (Ki, nM) | A3 Receptor (Ki, nM) | Selectivity (A1/A2A) |

| 2-[N'-[3-(4-nitrophenyl)allylidene]hydrazino]adenosine | >1000 | 23 | Data not available | Data not available | >43 |

Data is compiled from available literature and may not represent a complete profile. The selectivity is calculated as the ratio of Ki (A1) / Ki (A2A).[1]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by acting as an agonist at the A2A adenosine receptor, which is a G-protein coupled receptor (GPCR). The binding of this compound to the A2A receptor initiates a cascade of intracellular events.

A2A Adenosine Receptor Signaling Pathway

The A2A receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein. Upon agonist binding, the Gs protein is activated, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to the physiological response.

Experimental Protocols

Synthesis of this compound (Representative Protocol)

A specific, detailed protocol for the synthesis of this compound is not widely published. However, a general and representative method for the synthesis of 2-substituted adenosine analogs, which can be adapted for the introduction of a hydrazine group, is presented below. This typically involves the displacement of a leaving group at the C2 position of a protected adenosine derivative with hydrazine.

Materials:

-

2-Chloroadenosine

-

Hydrazine hydrate

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

-

Inert gas (e.g., Argon or Nitrogen)

-

Silica gel for column chromatography

-

Appropriate eluents for chromatography (e.g., Dichloromethane/Methanol mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-chloroadenosine in anhydrous DMF.

-

Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate.

-

Reaction: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system to isolate the desired this compound.

-

Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Radioligand Binding Assay Protocol

This protocol describes a competitive binding assay to determine the affinity of this compound for the A2A adenosine receptor.

Materials:

-

Cell membranes expressing the human A2A adenosine receptor

-

Radioligand (e.g., [³H]CGS 21680)

-

This compound (or derivative) as the competing ligand

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., a high concentration of a non-radiolabeled agonist like NECA)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Thaw the A2A receptor-expressing cell membranes on ice and dilute to the desired protein concentration in ice-cold assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer (for total binding) or varying concentrations of this compound (for competition).

-

A fixed concentration of the radioligand.

-

The diluted membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Vasorelaxation Assay Protocol

This protocol describes an ex vivo method to assess the functional activity of this compound as a vasodilator.

Materials:

-

Isolated arterial rings (e.g., rat aorta)

-

Organ bath system with force transducer

-

Physiological salt solution (PSS), gassed with 95% O₂ / 5% CO₂

-

Vasoconstrictor (e.g., Phenylephrine)

-

This compound (or derivative)

-

Data acquisition system

Procedure:

-

Tissue Preparation: Isolate the artery and cut it into rings. Mount the rings in the organ bath chambers filled with PSS and maintained at 37°C.

-

Equilibration: Allow the arterial rings to equilibrate under a resting tension for a specified period.

-

Contraction: Induce a submaximal contraction of the arterial rings with a vasoconstrictor like phenylephrine.

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Data Recording: Record the changes in isometric tension using the force transducer and data acquisition system.

-

Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the percentage of relaxation against the logarithm of the agonist concentration to generate a concentration-response curve and determine the EC50 value.

Conclusion

This compound and its derivatives are potent and selective A2A adenosine receptor agonists with significant potential in both basic research and drug development. Their ability to selectively activate the A2A receptor makes them invaluable tools for elucidating the receptor's role in various physiological and pathological conditions. The methodologies outlined in this guide provide a framework for the synthesis, characterization, and functional assessment of these important compounds. Further research into the comprehensive pharmacological profiling and optimization of the pharmacokinetic properties of this compound derivatives may lead to the development of novel therapeutics for cardiovascular and inflammatory diseases.

References

2-Hydrazinoadenosine: A Versatile Synthetic Intermediate in Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Hydrazinoadenosine is a key synthetic intermediate that serves as a versatile building block in the development of novel adenosine receptor modulators. Its unique chemical reactivity, particularly at the C2 position of the purine ring, allows for the introduction of a wide array of substituents, leading to the generation of diverse compound libraries with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 2-hydrazinoadenosine as a synthetic intermediate, with a focus on its role in the discovery of potent and selective A2A adenosine receptor (A2AAR) ligands.

Synthesis of 2-Hydrazinoadenosine

The synthesis of 2-hydrazinoadenosine is typically achieved through the nucleophilic displacement of a suitable leaving group at the C2 position of an adenosine precursor. A common and effective method involves the reaction of 2-chloroadenosine with hydrazine hydrate.

Experimental Protocol: Synthesis of 2-Hydrazinoadenosine from 2-Chloroadenosine

Materials:

-

2-Chloroadenosine

-

Hydrazine hydrate

-

Ethanol

-

Reflux apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

A mixture of 2-chloroadenosine (1.0 eq) and hydrazine hydrate (10.0 eq) in ethanol is heated at reflux for 24 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold ethanol and dried under vacuum to afford 2-hydrazinoadenosine.

Yield: Quantitative data for yield should be determined empirically.

Spectroscopic Characterization

The structural confirmation of 2-hydrazinoadenosine is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: Spectroscopic Data for 2-Hydrazinoadenosine

| Technique | Observed Data |

| 1H NMR | Data to be obtained from experimental analysis. |

| 13C NMR | Data to be obtained from experimental analysis. |

| IR (cm-1) | Data to be obtained from experimental analysis. |

| Mass Spec (m/z) | Data to be obtained from experimental analysis. |

2-Hydrazinoadenosine as a Synthetic Intermediate

The primary utility of 2-hydrazinoadenosine lies in its capacity to serve as a scaffold for the synthesis of a diverse range of 2-substituted adenosine derivatives. The hydrazine moiety is a potent nucleophile and can readily undergo condensation reactions with various electrophiles, such as aldehydes and ketones, to form stable hydrazone linkages.

Synthetic Workflow: From 2-Chloroadenosine to 2-Substituted Adenosine Derivatives

Experimental Protocol: Synthesis of 2-(Alkylidenehydrazinyl)adenosine Derivatives

Materials:

-

2-Hydrazinoadenosine

-

Appropriate aldehyde or ketone (1.1 eq)

-

Methanol

-

Glacial acetic acid (catalytic amount)

-

Reflux apparatus

-

Filtration apparatus

Procedure:

-

To a solution of 2-hydrazinoadenosine in methanol, a catalytic amount of glacial acetic acid is added.

-

The corresponding aldehyde or ketone is then added, and the mixture is heated at reflux.

-

The reaction is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield the desired 2-(alkylidenehydrazinyl)adenosine derivative.

Application in Drug Discovery: Targeting the A2A Adenosine Receptor

2-Hydrazinoadenosine derivatives have emerged as a promising class of ligands for the A2A adenosine receptor, a G-protein coupled receptor implicated in various physiological processes, including inflammation, neurotransmission, and cardiovascular function. The development of selective A2AAR agonists is a key area of research for the treatment of conditions such as Parkinson's disease and inflammation.

A study by a group of researchers detailed the design, synthesis, and biological evaluation of a series of 2-hydrazinyladenosine derivatives as A2AAR ligands.[1] Their work demonstrated that modifications at the 2-position of the adenosine scaffold can lead to compounds with high affinity and selectivity for the A2AAR.

Table 2: Binding Affinities (Ki, nM) of Selected 2-Hydrazinyladenosine Derivatives for Adenosine Receptors[1]

| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | Selectivity (A1/A2A) |

| 23 | >1000 | 1.8 | >556 |

| 24 | >1000 | 6.4 | >156 |

| 30 | >1000 | 20 | >50 |

| 31 | >1000 | 67 | >15 |

| 42 | >1000 | 6.3 | >159 |

| 35 | 4.5 | >1000 | >222 (A2A/A1) |

The data clearly indicates that several synthesized derivatives exhibit potent and selective binding to the A2AAR, with compound 23 being the most potent.[1] Interestingly, compound 35 displayed high selectivity for the A1 receptor, highlighting the tunability of receptor selectivity through structural modifications at the 2-position.

Adenosine A2A Receptor Signaling Pathway

The activation of the A2A adenosine receptor by an agonist, such as a 2-hydrazinoadenosine derivative, initiates a downstream signaling cascade. The A2AR is coupled to a Gs protein, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB).

Conclusion

2-Hydrazinoadenosine is a highly valuable synthetic intermediate in the field of medicinal chemistry and drug discovery. Its straightforward synthesis and versatile reactivity provide a robust platform for the generation of diverse libraries of adenosine derivatives. The successful development of potent and selective A2A adenosine receptor agonists from this scaffold underscores its importance for researchers and scientists engaged in the discovery of novel therapeutics for a range of diseases. Further exploration of the chemical space accessible from 2-hydrazinoadenosine holds significant promise for the identification of new drug candidates with improved pharmacological profiles.

References

The Biological Activity of 2-Hydrazino Adenosine: A Technical Guide for Researchers

An In-depth Examination of a Potent and Selective Adenosine A2A Receptor Agonist

This technical guide provides a comprehensive overview of the biological activity of 2-Hydrazino Adenosine and its derivatives. It is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, medicinal chemistry, and cardiovascular research. This document details the mechanism of action, key signaling pathways, quantitative biological data, and experimental protocols associated with this class of compounds.

Core Biological Activity: A2A Adenosine Receptor Agonism

This compound and its analogues are potent and selective agonists of the A2A adenosine receptor.[1][2] This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, most notably in the cardiovascular system where it mediates vasodilation. The agonistic activity of this compound derivatives at the A2A receptor is responsible for their primary biological effect: relaxation of vascular smooth muscle, leading to a decrease in blood pressure.[1]

Quantitative Biological Data

The biological activity of this compound derivatives is typically quantified by their binding affinity (Ki) for adenosine receptors and their functional potency (EC50) in assays such as vasorelaxation. The following table summarizes key quantitative data for representative this compound analogues, highlighting their selectivity for the A2A receptor over the A1 receptor.

| Compound | A2A Receptor Ki (nM) | A1 Receptor Ki (nM) | Vasorelaxation EC50 (nM) | Reference(s) |

| 2-[N'-[3-(4-nitrophenyl)allylidene]hydrazino]adenosine (5g) | 23 | >1000 | - | [1] |

| 2-[N'-(2-furylmethylidene)hydrazino]adenosine (4b) | - | - | Potent | [1] |

| 2-[N'-(3-phenylallylidene)hydrazino]adenosine (5a) | - | - | Potent | [1] |

| 2-[N'-[3-(2-furyl)allylidene]hydrazino]adenosine (5b) | - | - | Potent | [1] |

| Compound 23 (a 2-hydrazinyladenosine derivative) | 1.8 | >1000 | - | [2] |

| Compound 24 (a 2-hydrazinyladenosine derivative) | 6.4 | - | - | [2] |

| Compound 30 (a 2-hydrazinyladenosine derivative) | 20 | - | - | [2] |

| Compound 31 (a 2-hydrazinyladenosine derivative) | 67 | - | - | [2] |

| Compound 42 (a 2-hydrazinyladenosine derivative) | 6.3 | - | - | [2] |

| Compound 35 (a 2-hydrazinyladenosine derivative) | - | 4.5 | - | [2] |

Signaling Pathways

The activation of the A2A adenosine receptor by this compound derivatives initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in the physiological response, such as smooth muscle relaxation.

Beyond the canonical Gs-cAMP-PKA pathway, A2A receptor activation can also engage other signaling molecules, including the activation of extracellular signal-regulated kinases (ERK1/2) and protein kinase C (PKC). These alternative pathways may contribute to the diverse biological effects of A2A receptor agonists.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound derivatives.

Radioligand Binding Assay for A2A Adenosine Receptor

This protocol is used to determine the binding affinity (Ki) of test compounds for the A2A adenosine receptor.

Materials:

-

HEK-293 or CHO cells stably expressing the human A2A adenosine receptor.

-

Cell lysis buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [3H]CGS21680 (a selective A2A agonist).

-

Non-specific binding control: 10 µM NECA (a non-selective adenosine agonist).

-

Test compounds (this compound derivatives) at various concentrations.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at 4°C to pellet the membranes.

-

Wash the membrane pellet with assay buffer and resuspend.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding.

-

Total binding wells: Add assay buffer, [3H]CGS21680, and the membrane preparation.

-

Non-specific binding wells: Add 10 µM NECA, [3H]CGS21680, and the membrane preparation.

-

Competitor binding wells: Add varying concentrations of the test compound, [3H]CGS21680, and the membrane preparation.

-

Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Artery Vasorelaxation Assay

This protocol is used to determine the functional potency (EC50) of this compound derivatives in inducing vasorelaxation.

Materials:

-

Isolated arterial rings (e.g., from porcine coronary artery or rat aorta).

-

Organ bath system with force transducers.

-

Krebs-Henseleit solution (physiological salt solution).

-

Vasoconstrictor agent (e.g., Norepinephrine or Prostaglandin F2α).

-

Test compounds (this compound derivatives) at various concentrations.

Procedure:

-

Tissue Preparation:

-

Dissect the artery and cut it into rings of 2-3 mm in length.

-

Mount the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Allow the rings to equilibrate under a resting tension for at least 60 minutes.

-

-

Contraction:

-

Induce a stable contraction in the arterial rings by adding a submaximal concentration of a vasoconstrictor agent (e.g., 1 µM Norepinephrine).

-

-

Vasorelaxation:

-

Once a stable contraction is achieved, cumulatively add increasing concentrations of the test compound to the organ bath.

-

Record the changes in tension after each addition.

-

-

Data Analysis:

-

Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Plot the percentage of relaxation against the logarithm of the test compound concentration.

-

Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal relaxation) using non-linear regression.

-

References

Structural Analysis of 2-Hydrazino Adenosine: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural and functional characteristics of 2-Hydrazino Adenosine, a key pharmacophore in the development of selective adenosine receptor agonists. While direct crystallographic data for this compound is not publicly available, this document consolidates information on its synthesis, predicted structural properties, and its role as a scaffold for potent and selective A₂A adenosine receptor ligands. Detailed experimental protocols for receptor binding and functional assays are provided to facilitate further research and development in this area. This guide is intended for researchers, scientists, and drug development professionals working on the discovery of novel therapeutics targeting adenosine receptors.

Introduction

Adenosine is an endogenous nucleoside that modulates a wide array of physiological processes through its interaction with four G-protein coupled receptor subtypes: A₁, A₂A, A₂B, and A₃.[1] The A₂A adenosine receptor, in particular, has emerged as a significant therapeutic target for a variety of conditions, including inflammation, neurodegenerative diseases, and cardiovascular disorders, due to its role in mediating vasodilation and immune suppression.[2][3]

The development of selective A₂A receptor agonists has been a major focus of medicinal chemistry. Modifications at the 2-position of the adenosine scaffold have proven to be a fruitful strategy for enhancing affinity and selectivity for the A₂A receptor. This compound serves as a crucial intermediate and a foundational structure for a class of potent A₂A agonists. This document provides a comprehensive overview of its structural and functional aspects to aid in the rational design of novel drug candidates.

Structural Analysis

As of this writing, a definitive crystal structure of this compound has not been reported in the public domain. However, its structural properties can be inferred from the extensive body of research on adenosine and its 2-substituted derivatives.

Predicted Molecular Structure

The molecular formula for this compound is C₁₀H₁₅N₇O₄, with a molecular weight of 327.23 g/mol .[4] The structure consists of an adenine nucleobase substituted with a hydrazino (-NHNH₂) group at the 2-position, attached to a ribose sugar moiety via a β-N⁹-glycosidic bond. The hydrazino group introduces a nucleophilic and reactive handle that is often used for further derivatization to create more complex ligands.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Based on the known spectra of adenosine and its derivatives, the following characteristic signals for this compound in a suitable solvent like DMSO-d₆ can be predicted:[5][6]

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic proton on the purine ring, the anomeric proton of the ribose, and the protons of the sugar ring and the exocyclic hydroxymethyl group. The protons of the hydrazino group would likely appear as broad, exchangeable signals.

-

¹³C NMR: The carbon spectrum would display signals corresponding to the carbon atoms of the purine and ribose moieties. The chemical shift of the C2 carbon would be significantly influenced by the attached hydrazino group compared to adenosine.[7]

A complete assignment would require 2D NMR experiments such as COSY, HSQC, and HMBC to establish through-bond correlations.[8][9]

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 328.1.

Synthesis of this compound

A proposed two-step synthesis starting from the commercially available 2-chloroadenosine is outlined below.

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Mechanism of Action

Adenosine Receptor Binding

Derivatives of this compound have been shown to be potent agonists of the A₂A adenosine receptor, with binding affinities (Ki) often in the low nanomolar range.[2][12] The hydrazino moiety serves as a key structural element for achieving high affinity and selectivity.

Table 1: Binding Affinities (Ki) of Representative this compound Derivatives at Human Adenosine Receptors

| Compound | A₁ Ki (nM) | A₂A Ki (nM) | A₃ Ki (nM) | Reference |

| 2-[N'-[3-(4-nitrophenyl)allylidene]hydrazino]adenosine | >1000 | 23 | - | [12] |

| Derivative 23 (from[2]) | >10000 | 1.8 | >10000 | [2] |

| Derivative 24 (from[2]) | 1280 | 6.4 | >10000 | [2] |

| Derivative 42 (from[2]) | >10000 | 6.3 | >10000 | [2] |

Note: Data for the parent this compound is not available. The table shows data for its derivatives to illustrate the potential of this scaffold.

A₂A Receptor Signaling Pathway

The A₂A adenosine receptor is a Gs-protein coupled receptor. Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological response, such as smooth muscle relaxation and vasodilation.[13][14]

Caption: A₂A adenosine receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay for Adenosine Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for an adenosine receptor subtype.[5][12][15]

Materials:

-

Cell membranes expressing the human adenosine receptor of interest (e.g., A₂A).

-

Radioligand (e.g., [³H]CGS21680 for A₂A).

-

Unlabeled standard (e.g., NECA).

-

Test compound (e.g., a this compound derivative).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

96-well filter plates (GF/B).

-

Scintillation cocktail and counter.

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, set up wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled standard), and for each concentration of the test compound.

-

Add a fixed concentration of radioligand to all wells.

-

Add the various concentrations of the test compound to the appropriate wells.

-

Initiate the reaction by adding the membrane preparation.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Dry the filter plate, add scintillation cocktail, and measure the radioactivity.

-

Calculate the IC₅₀ value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

Vasodilation Assay

This protocol describes a method to assess the vasodilatory effects of a this compound derivative in an ex vivo perfused arterial ring model.[3][16][17]

Materials:

-

Isolated arterial rings (e.g., rat aorta).

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O₂ / 5% CO₂.

-

Vasoconstrictor (e.g., phenylephrine or U46619).

-

Test compound.

-

Force transducer and data acquisition system.

Procedure:

-

Mount the arterial rings in the organ baths under optimal tension.

-

Allow the rings to equilibrate.

-

Induce a stable contraction with a vasoconstrictor.

-

Once a stable plateau is reached, add the test compound in a cumulative concentration-dependent manner.

-

Record the relaxation response at each concentration.

-

Express the relaxation as a percentage of the pre-contraction and plot the concentration-response curve to determine the EC₅₀ value.

Conclusion

This compound is a valuable scaffold in the design of potent and selective A₂A adenosine receptor agonists. While its direct structural elucidation is pending, a wealth of information on its derivatives provides a strong foundation for understanding its structure-activity relationships. The proposed synthetic route and detailed experimental protocols in this guide offer a practical framework for researchers to further explore the therapeutic potential of this class of compounds. Future studies involving the crystallographic analysis of this compound or its derivatives in complex with the A₂A receptor will be invaluable for the continued rational design of next-generation adenosine receptor modulators.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Adenosine produces pulmonary vasodilation in the perfused rabbit lung via an adenosine A2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BioOrganics [bioorganics.biz]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. emerypharma.com [emerypharma.com]

- 9. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000045) [hmdb.ca]

- 10. veeprho.com [veeprho.com]

- 11. 2-Hydrazinoadenosine | China | Manufacturer | Henan Aochuang Chemical Co.,Ltd. [m.chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Endogenously released adenosine causes pulmonary vasodilation during the acute phase of pulmonary embolization in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cellular mechanisms by which adenosine induces vasodilatation in rat skeletal muscle: significance for systemic hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of A₂A Receptor Modulation: An In-depth Guide to Early Research on 2-Hydrazino Adenosine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the foundational research on 2-Hydrazino Adenosine derivatives, a class of compounds instrumental in the early exploration of adenosine A₂A receptor pharmacology. Synthesizing key findings on their biological activity, structure-activity relationships (SAR), and the experimental methodologies used in their evaluation, this document serves as a detailed guide for professionals in the field of drug discovery and development.

Core Findings: Quantitative Analysis of Receptor Affinity

Early investigations into this compound derivatives primarily focused on their interaction with adenosine A₁ and A₂A receptors. The affinity of these compounds, typically expressed as the inhibition constant (Kᵢ), reveals their potency and selectivity. The following tables summarize the quantitative data from seminal studies, offering a comparative look at how structural modifications influence receptor binding.

| Compound ID | R Group (Arylallylidene Moiety) | A₂A Receptor Kᵢ (nM) | A₁ Receptor Kᵢ (nM) | Selectivity (A₁ Kᵢ / A₂A Kᵢ) |

| 5a | 3-phenylallylidene | - | - | - |

| 5b | 3-(2-furyl)allylidene | - | - | - |

| 5g | 3-(4-nitrophenyl)allylidene | 23 | >10000 | >435 |

| 4b | 2-furylmethylidene | - | - | - |

Table 1: Binding affinities of 2-[N'-(3-arylallylidene)hydrazino]adenosines at rat A₁ and A₂A adenosine receptors. Data not available is denoted by '-'.[1]

| Compound ID | Modification | A₂A Receptor Kᵢ (nM) | A₁ Receptor Kᵢ (nM) | Selectivity (A₁ Kᵢ / A₂A Kᵢ) |

| 23 | - | 1.8 | >1000 | >556 |

| 24 | - | 6.4 | >1000 | >156 |

| 30 | - | 20 | >1000 | >50 |

| 31 | - | 67 | >1000 | >15 |

| 42 | - | 6.3 | >1000 | >159 |

| 35 | - | >1000 | 4.5 | 0.0045 |

Table 2: Binding affinities of various 2-hydrazinyladenosine derivatives at human A₁ and A₂A adenosine receptors. Note the high A₁ selectivity of compound 35.[2]

Key Experimental Protocols

The characterization of this compound derivatives has been heavily reliant on radioligand binding assays. Below is a detailed methodology for a typical assay used to determine the binding affinity of these compounds for the A₂A adenosine receptor.

Radioligand Binding Assay for A₂A Adenosine Receptor

1. Membrane Preparation:

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human A₂A adenosine receptor are cultured to confluency.

-

Cell Lysis: The cells are harvested and washed with a lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail).

-

Homogenization and Centrifugation: The cell suspension is homogenized and then centrifuged at low speed to remove nuclei and large debris. The resulting supernatant is then subjected to ultracentrifugation to pellet the cell membranes.

-

Washing: The membrane pellet is washed with fresh, ice-cold Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and centrifuged again.

-

Final Preparation and Storage: The final membrane pellet is resuspended in Assay Buffer, and the protein concentration is determined using a standard protein assay (e.g., BCA assay). The membrane preparation is then aliquoted and stored at -80°C until use.[3]

2. Binding Assay Procedure:

-

Plate Setup: In a 96-well plate, the following are added in order:

-

50 µL of Assay Buffer or the competing unlabeled ligand (this compound derivative) at various concentrations.

-

25 µL of a radioligand solution, such as [³H]-ZM 241385 or [³H]CGS21680.[3]

-

25 µL of the diluted membrane preparation.

-

-

Incubation: The plate is incubated, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.

-

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the unbound. The filters are then washed multiple times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.5).[3][4]

-

Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter.

3. Data Analysis:

-

Specific Binding: Non-specific binding is determined in the presence of a high concentration of a known A₂A receptor ligand (e.g., 10 µM ZM 241385 or 10 µM NECA).[3] Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

IC₅₀ and Kᵢ Determination: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Visualizing the Molecular Mechanisms

To understand the biological context in which this compound derivatives function, it is essential to visualize the signaling pathways they modulate.

This guide provides a foundational understanding of the early research into this compound derivatives, offering valuable insights for contemporary drug discovery efforts targeting the A₂A adenosine receptor. The presented data, protocols, and pathway visualizations serve as a robust starting point for further investigation and development in this promising area of pharmacology.

References

- 1. 2-[N'-(3-arylallylidene)hydrazino]adenosines showing A2a adenosine agonist properties and vasodilation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 2-hydrazinyladenosine derivatives as A2A adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. giffordbioscience.com [giffordbioscience.com]

2-Hydrazino Adenosine: An In-depth Technical Guide to A2a Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of 2-Hydrazino Adenosine and its derivatives for the Adenosine A2a receptor. This document details the quantitative binding data, experimental protocols for assessing receptor affinity and functional activity, and the underlying signaling pathways.

Introduction

The Adenosine A2a receptor (A2aR) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including inflammation, neurotransmission, and cardiovascular function. As such, it has emerged as a significant target for drug discovery and development. This compound and its derivatives represent a class of compounds that have been investigated for their potential as A2aR agonists. Understanding their binding affinity is paramount for elucidating their therapeutic potential. This guide serves as a technical resource for researchers engaged in the study of A2aR ligands.

Quantitative Binding Affinity Data

While specific binding affinity data for the parent compound, this compound, was not available in the reviewed literature, a study by Song et al. (2019) provides valuable insights into the binding affinities of a series of 2-hydrazinyladenosine derivatives at the human A2a adenosine receptor (A2aAR). These derivatives were synthesized and evaluated for their potential as A2aR agonists. The inhibitory constants (Ki) for these compounds were determined using radioligand binding assays.

The following table summarizes the binding affinities of selected 2-hydrazinyladenosine derivatives for the human A1 and A2a adenosine receptors.

| Compound ID | R Group | hA1 Ki (nM) | hA2a Ki (nM) |

| 23 | 4-Fluorobenzyl | >10000 | 1.8 |

| 24 | 4-Chlorobenzyl | >10000 | 6.4 |

| 30 | 4-Methoxybenzyl | >10000 | 20 |

| 31 | 4-Methylbenzyl | >10000 | 67 |

| 35 | 2-Phenylethyl | 4.5 | >10000 |

| 42 | 3,4-Difluorobenzyl | >10000 | 6.3 |

Data extracted from Song, L., et al. (2019). Design, synthesis and biological evaluation of 2-hydrazinyladenosine derivatives as A2A adenosine receptor ligands.

Experimental Protocols

The determination of binding affinity and functional activity of ligands for the A2a receptor involves several key experimental procedures. The most common are radioligand binding assays and functional assays measuring cyclic AMP (cAMP) accumulation.

Radioligand Binding Assay

Radioligand binding assays are a fundamental method for quantifying the interaction between a ligand and its receptor. A common approach is a competitive displacement assay.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., a 2-hydrazinyladenosine derivative) by measuring its ability to displace a known radioligand from the A2a receptor.

Materials and Reagents:

-

Receptor Source: Membrane preparations from cell lines stably expressing the human A2a receptor (e.g., HEK-293 or CHO cells).

-

Radioligand: A high-affinity radiolabeled ligand for the A2a receptor, such as [³H]-ZM 241385 or [³H]-CGS21680.

-

Test Compounds: this compound derivatives or other compounds of interest.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled A2a receptor ligand (e.g., 10 µM ZM 241385 or NECA) to determine non-specific binding.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Counter: For measuring radioactivity.

Protocol:

-

Membrane Preparation:

-

Culture cells expressing the human A2a receptor to confluency.

-

Harvest the cells and homogenize them in a lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.

-

For total binding wells, no test compound is added.

-

For non-specific binding wells, a high concentration of the non-specific binding control is added.

-